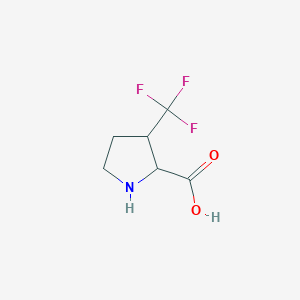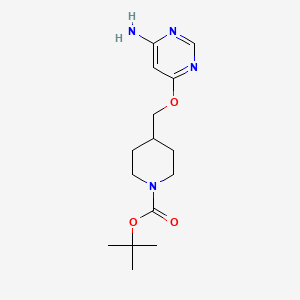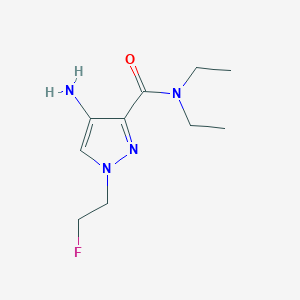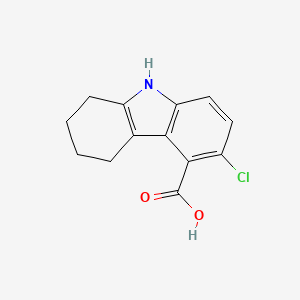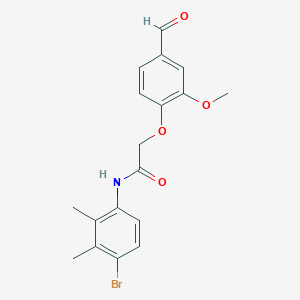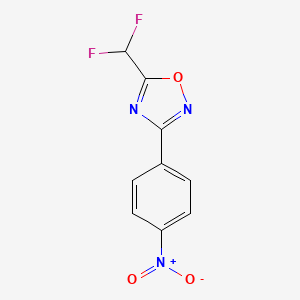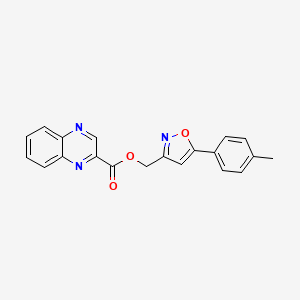![molecular formula C15H17NO4 B2642633 2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione CAS No. 909344-59-8](/img/structure/B2642633.png)
2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione” is an organic compound . It is a derivative of Meldrum’s acid, which is a heterocyclic compound with a core of four carbon and two oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves the application of acyl Meldrum’s acid derivatives in organic synthesis . The preparation methods of these compounds are considered, including the recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .Molecular Structure Analysis
The molecule has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications
Antimicrobial Activity and Synthesis
A study by Ghorab et al. (2017) involved the synthesis of novel derivatives from a starting material related to the compound . These derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds exhibited higher activity compared to reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Boron Difluoride Complexes
Pawelska, Ponikiewski, and Makowiec (2012) described the formation of boron difluoride complexes with carbamoyl Meldrum's acids, showcasing the compound's utility in creating stable, isolable complexes under mild conditions. This application is relevant in the context of coordination chemistry and materials science (Pawelska, Ponikiewski, & Makowiec, 2012).
Drug Precursors and Ligands
Dotsenko et al. (2019) demonstrated that the compound, through reactions with active methylene nitriles, can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives have applications as drug precursors or perspective ligands, highlighting the compound's role in medicinal chemistry and drug development (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).
Material Science and Polymer Chemistry
Jing and Hillmyer (2008) utilized a derivative synthesized from L-lactide for toughening polylactide. This application in polymer chemistry demonstrates the compound's potential in creating novel polymeric materials with improved mechanical properties, such as toughness, over conventional polylactic acid (PLA) polymers (Jing & Hillmyer, 2008).
Corrosion Inhibition
Research by Chafiq et al. (2020) on spirocyclopropane derivatives, which share a structural resemblance with the compound of interest, demonstrated effective corrosion inhibition on mild steel in acidic conditions. This study underlines the potential of such compounds in materials science, particularly in protecting metals against corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
properties
IUPAC Name |
2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)10-16-9-8-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELNOPHRFUZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile](/img/structure/B2642550.png)

